molecular formula C18H16N4O3S B11013320 2-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

2-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11013320
M. Wt: 368.4 g/mol
InChI Key: FCKFELYXIJIQKD-UHFFFAOYSA-N
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Description

2-nitro-N-(3-phenylpropyl)benzamide: is a chemical compound with the following properties:

    Molecular Formula: C₁₆H₁₆N₂O₃

    Molecular Weight: 284.31 g/mol

    Chemical Structure: !Compound Structure)

Preparation Methods

Synthetic Routes::

  • One common synthetic route involves the reaction of 3-phenylpropylamine with 2-chlorobenzoyl chloride followed by nitration of the resulting amide.
  • Another approach is the condensation of 3-phenylpropylamine with 2-nitrobenzoyl chloride .
Reaction Conditions::
  • The reactions typically occur under anhydrous conditions using suitable solvents (e.g., dichloromethane, chloroform).
  • Acidic or basic catalysts may be employed.
Industrial Production::
  • Industrial-scale production methods are not widely documented, but laboratory-scale synthesis is feasible.

Chemical Reactions Analysis

Reactions::

    Oxidation: The nitro group can undergo reduction to an amino group.

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions::

    Reduction: Reagents like , , or in the presence of a suitable catalyst.

    Substitution: Alkali metal hydroxides (e.g., ), or acid chlorides (e.g., ).

Major Products::
  • Reduction leads to the formation of 2-amino-N-(3-phenylpropyl)benzamide .
  • Substitution can yield various derivatives depending on the specific conditions.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, anti-inflammatory).

    Medicine: No specific drug applications reported yet.

    Industry: Limited industrial applications due to its specialized structure.

Mechanism of Action

  • The exact mechanism remains elusive, but potential molecular targets include enzymes or receptors related to inflammation, cell signaling, or metabolism.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

2-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C18H16N4O3S/c23-17(14-10-4-5-11-15(14)22(24)25)19-18-21-20-16(26-18)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,19,21,23)

InChI Key

FCKFELYXIJIQKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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